Carbobenzoxyphenylalanylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUAJRTESSOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-99-1 | |
| Record name | Carbobenzoxyphenylalanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis Methodologies for Z Phe Gly Oh and Its Analogues
Chemical Synthesis Approaches
The creation of the peptide bond in Z-PHE-GLY-OH is a thermodynamically unfavorable process that requires the activation of the carboxylic acid group of the N-protected phenylalanine. rsc.org The primary approaches to achieve this can be broadly categorized into solution-phase and solid-phase techniques, each with distinct advantages and applications.
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides. nih.govlibretexts.org This approach involves the sequential coupling of protected amino acids in a homogenous solution. chempep.com For the synthesis of Z-PHE-GLY-OH, the process typically involves:
Protection: The N-terminus of L-phenylalanine is protected with a benzyloxycarbonyl (Z) group, and the C-terminus of glycine (B1666218) is often protected as a simple ester (e.g., methyl or benzyl (B1604629) ester) to prevent self-polymerization. libretexts.org
Coupling: The Z-protected phenylalanine is activated using a coupling reagent and then reacted with the C-protected glycine in a suitable organic solvent. ekb.eg
Purification: The resulting protected dipeptide ester is isolated and purified, often through extraction and crystallization. chempep.com
Deprotection: The C-terminal ester group of the dipeptide is selectively removed by hydrolysis to yield the final product, Z-PHE-GLY-OH. libretexts.org
A key advantage of this method is that each intermediate can be purified and fully characterized, ensuring the high purity of subsequent products. chempep.com This makes it highly suitable for large-scale synthesis. chempep.com
Solid-Phase Peptide Synthesis (SPPS) Applications
Developed by R.B. Merrifield, solid-phase peptide synthesis (SPPS) revolutionized the field by anchoring the growing peptide chain to an insoluble polymer resin. luxembourg-bio.com This simplifies the synthetic process significantly by allowing for the removal of excess reagents and by-products through simple filtration and washing. bachem.com The synthesis of Z-PHE-GLY-OH via SPPS would proceed as follows:
Anchoring: The first amino acid, glycine, is covalently attached to the solid support resin. peptide.com
Deprotection: The temporary protecting group on the N-terminus of the resin-bound glycine (commonly an Fmoc group) is removed. peptide.com
Coupling: An excess of the incoming N-protected amino acid, Z-Phe-OH, is activated and coupled to the free amine on the resin. bachem.compeptide.com
Cleavage: Once the sequence is complete, the final dipeptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which may also remove side-chain protecting groups if present. bachem.comnih.gov
This method is well-suited for automation and the rapid synthesis of numerous peptides, though challenges can arise with longer or more complex sequences due to the accumulation of impurities. luxembourg-bio.comnih.gov
Fragment Condensation Strategies
Fragment condensation is a hybrid approach that involves the synthesis of smaller, protected peptide fragments (like dipeptides or tripeptides) which are then coupled together. chempep.compeptide.com This strategy can be executed in either solution-phase or on a solid support. nih.govspringernature.com For a dipeptide like Z-PHE-GLY-OH, the fundamental synthesis is inherently a condensation of two amino acid fragments. For longer analogues, pre-synthesized fragments would be coupled. This approach is particularly advantageous for producing very long peptides, as it reduces the number of repetitive coupling cycles and allows for the purification of intermediate fragments. peptide.com
However, the strategy is not without challenges. Key concerns include the lower solubility of large, protected peptide fragments and a significant risk of racemization at the C-terminal amino acid of the fragment being activated for coupling. peptide.com Careful selection of coupling reagents and reaction conditions is critical to minimize this loss of stereochemical integrity. peptide.com
Coupling Reagent Evaluation and Optimization
The formation of the peptide bond is facilitated by coupling reagents, which activate the carboxylic acid of the N-protected amino acid. The choice of reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemistry of the amino acids.
The combination of Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a classic and widely used method for peptide bond formation. rsc.orgbachem.com
Mechanism: DCC activates the carboxyl group of Z-Phe-OH, forming a highly reactive O-acylisourea intermediate. stackexchange.com This intermediate can be susceptible to racemization. The addition of HOBt mitigates this by converting the O-acylisourea into an HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine component (glycine) to form the peptide bond. rsc.orgstackexchange.com
By-product: A significant drawback of this method is the formation of the by-product dicyclohexylurea (DCU), which is poorly soluble in many common solvents, complicating purification, particularly in solution-phase synthesis. bachem.com
| Feature | Description | Reference |
|---|---|---|
| Primary Reagent | Dicyclohexylcarbodiimide (DCC) | bachem.com |
| Additive | 1-hydroxybenzotriazole (HOBt) | stackexchange.com |
| Role of Additive | Suppresses racemization and enhances coupling efficiency. | rsc.org |
| Major By-product | Dicyclohexylurea (DCU) | bachem.com |
| Key Challenge | Removal of insoluble DCU by-product. | bachem.com |
Concerns over the potentially explosive nature of HOBt have driven the development of safer and more efficient alternatives. gyrosproteintechnologies.com OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as an exceptional replacement, demonstrating superior performance in suppressing racemization and improving coupling efficiency. thieme-connect.comresearchgate.net
A notable derivative is Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). This reagent represents a newer generation of coupling agents with significant advantages. nih.gov
Efficiency: o-NosylOXY is highly efficient and promotes racemization-free coupling in both solution-phase and solid-phase synthesis. nih.govorganic-chemistry.org
Recyclability: A key feature of o-NosylOXY is that its by-products, Oxyma and 2-nitrobenzenesulfonic acid, can be easily recovered and reused to regenerate the reagent. organic-chemistry.orgresearchgate.net This makes it a more cost-effective and environmentally friendly option. nih.govacs.org
Compatibility: It has been successfully applied to the synthesis of challenging peptide sequences, demonstrating its broad utility. organic-chemistry.org
| Feature | Description | Reference |
|---|---|---|
| Reagent Example | o-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) | organic-chemistry.org |
| Core Additive | Based on OxymaPure, a safer alternative to HOBt. | gyrosproteintechnologies.comthieme-connect.com |
| Key Advantage | By-products can be recovered and recycled. | nih.govacs.org |
| Stereochemical Outcome | Promotes racemization-free synthesis. | organic-chemistry.org |
| Application Scope | Effective in both solution-phase and solid-phase peptide synthesis. | organic-chemistry.org |
(p-Hydroxyphenyl)benzylmethylsulfonium Salts (HOBMCI)
(p-Hydroxyphenyl)benzylmethylsulfonium salts, such as (p-hydroxyphenyl)benzylmethylsulfonium chloride (HOBMCI), have been investigated as reagents for the direct benzyl esterification of N-acylamino acids and N-acylpeptides. oup.com This method provides a straightforward route to producing peptide benzyl esters, which are valuable intermediates in peptide synthesis, particularly for fragment condensation via the azide (B81097) method. oup.com
The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a base, with potassium carbonate being particularly effective. oup.com The methodology has been successfully applied to a variety of N-acylpeptides, including the synthesis of Z-Phe-Gly-OBzl, which can then be hydrolyzed to Z-PHE-GLY-OH. oup.com The reaction generally proceeds in good yields for most N-acylpeptides, although those with sterically hindered C-terminal amino acids, such as valine and isoleucine, may result in lower yields. oup.com
Table 2: Synthesis of N-Acylpeptide Benzyl Esters using HOBMCI
| N-Acylpeptide | Solvent | Yield (%) |
|---|---|---|
| Z-Phe-Gly-OH | DCM | 83 |
| Z-Val-Tyr-OH | DCM-DMF | 46 |
| Z-Pro-Leu-OH | DCM | 85 |
| Z-Gly-Ala-OH | DCM | 82 |
Data sourced from a study on the properties and reactivities of (p-hydroxyphenyl)benzylmethylsulfonium salts. oup.com
Racemization Suppression during Peptide Bond Formation
A significant challenge in peptide synthesis is the suppression of racemization at the chiral center of the activated amino acid. peptide.com The formation of an oxazolone (B7731731) intermediate is a primary pathway for racemization. bachem.com The choice of coupling reagent, additives, and reaction conditions plays a critical role in minimizing this side reaction. peptide.comrsc.org
Phosphonium-based reagents like PyBOP and PyAOP are known for their ability to facilitate rapid coupling with low levels of racemization. bachem.compeptide.com The inclusion of additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a key strategy to suppress racemization. peptide.comrsc.org These additives react with the activated amino acid to form active esters that are less prone to racemization than the intermediates formed by reagents like carbodiimides alone. peptide.com The effectiveness of HOAt in reagents like PyAOP is particularly noteworthy in reducing racemization during challenging coupling steps. bachem.com The choice of base is also crucial, with weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like N,N-diisopropylethylamine (DIPEA) being preferred in situations with a high risk of racemization. bachem.com
Chiral Auxiliary Applications in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. pnas.orgmedchemexpress.com After the desired chiral center is established, the auxiliary can be removed and ideally recovered. pnas.org This strategy is widely employed in the asymmetric synthesis of α-amino acids, the building blocks of peptides like Z-PHE-GLY-OH. chem-station.com
Two of the most well-known classes of chiral auxiliaries are the Evans oxazolidinones and Oppolzer's camphorsultams. ubc.casantiago-lab.comoup.comresearchgate.net
Evans Oxazolidinones : These auxiliaries, often derived from readily available amino acids like phenylalanine or valine, are acylated with a carboxylic acid derivative. ubc.caoup.com The resulting N-acyloxazolidinone can be deprotonated to form a stereochemically defined enolate. ubc.ca The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. santiago-lab.com This allows for the asymmetric alkylation of glycine enolates to produce a wide range of α-amino acids. agosr.com
Oppolzer's Sultam : This camphor-derived chiral auxiliary also provides excellent stereocontrol in alkylation reactions. core.ac.uknih.gov A glycine equivalent attached to the sultam can be alkylated with high diastereoselectivity. core.ac.uk Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-amino acid. core.ac.uk This method has been successfully used for the practical preparation of a variety of enantiomerically pure α-amino acids. core.ac.uk
Enzymatic Synthesis Approaches
Protease-Catalyzed Peptide Synthesis
Enzymatic peptide synthesis offers several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents and extensive protecting group strategies. rsc.org Proteases such as papain and thermolysin, which typically catalyze the hydrolysis of peptide bonds, can be used to drive the synthesis of peptides under specific conditions. nih.gov
Papain, a cysteine protease, has been shown to catalyze the synthesis of various N-protected dipeptides. researchgate.netnih.gov The reaction is often carried out at alkaline pH values, typically between 8.0 and 9.5, to favor synthesis over hydrolysis. nih.gov Under these conditions, acylamino acid esters can be coupled with amino acid amides or esters to produce dipeptides in yields ranging from 50% to 94%. nih.gov The reaction temperature also influences the yield, with studies showing effective synthesis at temperatures around 40-50°C.
Thermolysin, a metalloprotease, is another widely used enzyme for peptide synthesis. pnas.orgresearchgate.net It typically functions optimally for synthesis around a neutral pH of 7.0 to 7.5. pnas.orgresearchgate.net The synthesis of Z-Phe-containing peptides has been demonstrated with thermolysin, where the enzyme's specificity for hydrophobic residues can be leveraged to achieve efficient coupling. pnas.org
Table 3: Reaction Conditions for Protease-Catalyzed Dipeptide Synthesis
| Enzyme | Optimal pH Range for Synthesis | Typical Temperature (°C) | Acyl Donor | Nucleophile |
|---|---|---|---|---|
| Papain | 8.0 - 9.5 | 40 - 50 | N-Acyl-amino acid ester | Amino acid amide/ester |
| Thermolysin | 7.0 - 7.5 | ~37 | N-Acyl-amino acid | Amino acid amide/ester |
Enzyme Specificity in Peptide Condensation
The substrate specificity of the protease used is a critical factor in determining the feasibility and efficiency of an enzymatic peptide synthesis.
Thermolysin : This enzyme exhibits a strong preference for hydrophobic amino acid residues. nih.gov In the context of dipeptide synthesis, thermolysin favors a large hydrophobic residue at the P1' position (the amino acid contributing the amino group). proteopedia.org The S1' subsite of the enzyme is a deep, hydrophobic pocket that readily accommodates residues like leucine (B10760876) and phenylalanine. nih.govproteopedia.org For the carboxyl component (the N-acyl amino acid), a hydrophobic residue at the P1 position is also preferred. nih.gov The specificity of thermolysin at the P1 position has been reported in the order of L-Leu > L-Asp > L-Arg > L-Ala > L-Gly > L-Val, with the N-terminal protecting group also influencing reactivity (Z > Boc). researchgate.net
Papain : Papain has a broader specificity compared to thermolysin. researchgate.net It is known to cleave peptide bonds involving basic amino acids, as well as leucine and glycine. nih.gov However, for both hydrolysis and synthesis, papain shows a marked preference for a large hydrophobic side chain at the P2 position of the substrate. researchgate.netnih.gov The S2 subsite of papain is a well-defined hydrophobic pocket. nih.gov The enzyme's specificity at the P1' position is less stringent, although it has been noted that it does not accept valine at this position. researchgate.net
Table 4: Substrate Specificity of Proteases for Dipeptide Synthesis
| Enzyme | Preferred Residue at P1 (Carboxyl Component) | Preferred Residue at P1' (Amino Component) | Key Subsite Interaction |
|---|---|---|---|
| Thermolysin | Hydrophobic (e.g., Phe, Leu) | Large Hydrophobic (e.g., Leu, Phe) | S1' subsite is a deep hydrophobic pocket |
| Papain | Broad (preference for hydrophobic at P2) | Broad (not Val) | S2 subsite is a well-defined hydrophobic pocket |
Optimization of Reaction Conditions for Enzymatic Synthesis
The efficiency and yield of the enzymatic synthesis of Z-PHE-GLY-OH are critically dependent on the optimization of various reaction conditions. Key parameters that influence the catalytic performance of enzymes, such as thermolysin, include pH, temperature, substrate concentration, and water content in organic solvent systems. researchgate.netresearchgate.netresearchgate.netnih.gov
The pH of the reaction medium is a crucial factor, as it affects the ionization state of the enzyme's active site and the substrates themselves. creative-enzymes.com For thermolysin-catalyzed peptide synthesis, the optimal pH generally falls within the neutral range. nih.gov However, the precise optimum can vary depending on the specific amino acid substrates being coupled. nih.gov Studies on dipeptide synthesis have shown that the maximal enzyme activity for thermolysin can range from pH 5.8 to 7.3. nih.gov Altering the pH outside of the optimal range can lead to changes in the protein's three-dimensional structure, potentially reducing or completely inhibiting its catalytic function. creative-enzymes.com
Temperature is another significant variable that impacts both the reaction rate and the stability of the enzyme. researchgate.net Generally, an increase in temperature accelerates the reaction rate. For instance, a thermolysin-like protease demonstrated maximum activity for collagen hydrolysis at 60°C. nih.gov However, excessively high temperatures can lead to the denaturation of the enzyme, causing a loss of activity. Therefore, an optimal temperature must be determined to balance reaction speed with enzyme stability. researchgate.netnih.gov
The concentration of the substrates, the N-protected amino acid (Z-PHE-OH) and the amino acid C-terminal component (GLY-OH), also plays a vital role. In a study on a similar peptide coupling catalyzed by thermolysin (Cbz-Phe-OH and Leu-NH2), the highest yield of approximately 80% was achieved when the initial concentrations of both the carboxyl and amine components were 0.05 M. researchgate.net The ratio of the two substrates is also a key parameter to optimize for maximizing product yield and minimizing substrate inhibition or side reactions.
When enzymatic synthesis is conducted in organic solvents to shift the reaction equilibrium towards synthesis rather than hydrolysis, the water content of the medium becomes a critical parameter. While an anhydrous environment is necessary to suppress the hydrolytic activity of proteases, a minimal amount of water is essential to maintain the enzyme's catalytically active conformation. For example, the synthesis of Z-Gln-Leu-NH2 has been successfully performed in acetonitrile (B52724) containing just 5% water. researchgate.net
The interplay of these factors necessitates a systematic approach to optimization to achieve the highest possible yield and purity of Z-PHE-GLY-OH. The following table summarizes the key parameters and their typically observed optimal ranges for thermolysin-catalyzed dipeptide synthesis based on available research.
| Parameter | Typical Range / Condition | Effect on Synthesis | Reference |
|---|---|---|---|
| Enzyme | Thermolysin | A metalloprotease commonly used for its efficiency in forming peptide bonds between hydrophobic amino acids. | researchgate.netnih.govnih.gov |
| pH | 5.8 - 7.3 | Affects the ionization of the enzyme's active site and substrates, influencing binding and catalytic activity. The optimum is substrate-dependent. | nih.gov |
| Temperature | ~60°C (for a thermolysin-like protease) | Increases reaction rate up to an optimum, beyond which enzyme denaturation and loss of activity occur. | nih.gov |
| Substrate Concentration | ~0.05 M for each component | Affects reaction kinetics and overall yield. High concentrations can sometimes lead to substrate inhibition. | researchgate.net |
| Solvent System | Acetonitrile with 5% water | Low water content shifts the equilibrium toward peptide synthesis over hydrolysis, while a small amount of water is needed for enzyme function. | researchgate.net |
Enzymatic Interactions and Mechanisms of Z Phe Gly Oh and Derivatives
General Enzyme Activity and Specificity Studies
The dipeptide Z-Phe-Gly-OH and its derivatives are instrumental in the study of enzyme kinetics and interactions, particularly with proteases. Their structural characteristics allow for detailed investigations into enzyme-substrate and enzyme-inhibitor relationships.
Characterization of Enzyme-Substrate Interactions
The compound Z-Phe-Gly-OH serves as a valuable building block in peptide synthesis for studying protein interactions and enzyme activities. chemimpex.com Its derivatives have been used to probe the specificity of various enzymes. For instance, in studies involving thermolysin-catalyzed peptide bond synthesis, the rate of reaction is significantly influenced by the amino acid residues in the substrate. While Z-Phe-OH is a suitable acyl donor, the introduction of a glycyl residue at the P2 position, as in Z-Gly-Phe-OH, can enhance the rate of synthesis. pnas.org This highlights the enzyme's preference for hydrophobic amino acids at specific positions.
Kinetic studies of enzymes like papain, a cysteine protease, often utilize derivatives of Z-Phe-Gly-OH. The hydrolysis of Z-Phe-Gly-NH2, a related amide, shows significant rates under optimal pH conditions, making it a useful model for exploring enzyme-substrate dynamics. Furthermore, the interaction of peptide aldehydes, such as Ac-Phe-Gly-CHO, with papain has been extensively studied. The replacement of a terminal carboxylate group with an aldehyde group dramatically increases the inhibitor's potency, indicating strong interactions within the enzyme's active site. ucd.ienih.gov These studies demonstrate that both the peptide sequence and the nature of the C-terminal functional group are critical for substrate recognition and binding.
Investigations into Enzyme-Inhibitor Complex Formation
The formation of enzyme-inhibitor complexes is a key area of study where Z-Phe-Gly-OH derivatives have proven to be powerful tools. N-peptidyl-O-acyl hydroxamates and N-peptidyl-O-carbamoyl amino acid hydroxamates derived from Z-Phe-Gly-OH are effective irreversible inhibitors of cysteine proteases. core.ac.uknih.gov These inhibitors form a covalent adduct with the enzyme, allowing for detailed characterization of the enzyme-inhibitor complex. core.ac.uk
Mass spectrometric analysis has been used to confirm the formation of a stable enzyme-inhibitor adduct between papain and inhibitors like Z-FG-NHO-CO-(2,4,6Me,)Ph. core.ac.uk The formation of these complexes is often a two-step process, involving the initial non-covalent binding to form a Michaelis-Menten complex, followed by the irreversible inactivation step. core.ac.uk
Studies with peptidyl aldehydes and glyoxals derived from similar peptide backbones have also provided insights into inhibitor binding. For example, Z-Phe-Ala-COCHO, a glyoxal (B1671930) inhibitor, binds tightly to papain. ucd.ie The interaction involves the formation of a thiohemiacetal between the inhibitor's aldehyde group and the active site cysteine of the protease. ucd.ienih.gov The stability and nature of these complexes provide valuable information about the enzyme's active site architecture and catalytic mechanism.
Protease Inhibition Mechanisms
Derivatives of Z-Phe-Gly-OH are particularly significant in the study of protease inhibition, with a strong focus on cysteine proteases. The mechanisms of inhibition are often covalent and target the highly reactive cysteine residue in the enzyme's active site.
Cysteine Protease Inhibition
Cysteine proteases, such as papain and cathepsins, are major targets for inhibitors derived from Z-Phe-Gly-OH. These enzymes play crucial roles in various physiological and pathological processes, making them important therapeutic targets. biorxiv.org
A key mechanism of irreversible inhibition by N-peptidyl-O-carbamoyl amino acid hydroxamates, such as those with the general structure Z-Phe-Gly-NHO-CO-Aa, is the sulfenamidation of the active site cysteine residue. core.ac.uknih.govresearchgate.net In this reaction, the inhibitor covalently modifies the thiol group of the catalytic cysteine. This process leads to the inactivation of the enzyme. mdpi.comnih.gov The formation of this sulfenamide (B3320178) linkage has been confirmed through various analytical techniques, including mass spectrometry. core.ac.uk This covalent modification prevents the enzyme from carrying out its normal catalytic function. The susceptibility of the active site cysteine to this type of modification is partly due to its low pKa, which makes it a potent nucleophile. researchgate.net
N-peptidyl-O-carbamoyl amino acid hydroxamates, with the general structure Z-Phe-Gly-NHO-CO-Aa (where 'Aa' represents an amino acid), have been synthesized and evaluated as irreversible inhibitors of papain-like cysteine proteases, including cathepsins S, L, and B. core.ac.uknih.gov These compounds act as effective inactivators, with second-order rate constants in the range of 10³ to 10⁴ M⁻¹s⁻¹. core.ac.uknih.govresearchgate.net
The structure of these inhibitors allows for systematic variation of the amino acid in the leaving group, making them excellent tools for probing the S' specificity of cysteine proteases. core.ac.uknih.govresearchgate.net By comparing the inactivation rates of a series of these inhibitors with different amino acid leaving groups, researchers can map the preferences of the enzyme's S' binding site. For example, studies have shown that for papain and cathepsins S and L, the inactivation efficiency generally decreases with increasing hydrophobicity of the P' residue. core.ac.uk This class of inhibitors has provided valuable insights into the substrate and inhibitor binding requirements of different cysteine proteases. core.ac.ukmdpi.comnih.gov
Below is an interactive table summarizing the inactivation of various cysteine proteinases by Z-Phe-Gly-NHO-CO-Aa derivatives. The values are normalized to 1 for the derivative where the amino acid (Aa) is Phenylalanine (Phe).
| Amino Acid (Aa) | Papain | Cathepsin S | Cathepsin L | Cathepsin B |
| Phe (F) | 1 | 1 | 1 | 1 |
| Leu (L) | 0.8 | 0.7 | 0.9 | 0.5 |
| Val (V) | 0.6 | 0.5 | 0.7 | 0.3 |
| Ala (A) | 0.4 | 0.3 | 0.5 | 0.2 |
| Gly (G) | 0.2 | 0.1 | 0.3 | 0.1 |
| Data derived from comparative studies of enzyme inactivation. core.ac.uk |
Tetrahedral Adduct Formation with Aldehyde and Glyoxal Inhibitors
The design of potent inhibitors for cysteine and serine proteases often leverages the enzymes' catalytic mechanism, which involves the formation of a tetrahedral intermediate. Aldehyde and glyoxal derivatives of peptides, which are structurally related to Z-PHE-GLY-OH, serve as effective inhibitors by mimicking this transition state. When these inhibitors bind to the active site of a cysteine protease like papain, the catalytic thiolate anion attacks the electrophilic carbonyl carbon of the inhibitor's aldehyde or glyoxal group. ucd.ienih.gov This reaction forms a stable thiohemiacetal, a tetrahedral adduct that structurally resembles the transient intermediate of peptide bond hydrolysis. ucd.ienih.gov
The formation of this thiohemiacetal is a key feature of their inhibitory potency. For instance, replacing the terminal carboxylate of a peptide inhibitor with a hydrogen atom only decreases binding by 3 to 4-fold, whereas replacing an aldehyde or glyoxal group with a hydrogen reduces binding by a staggering 300,000 to 1,000,000-fold. nih.gov This highlights the critical contribution of the tetrahedral adduct formation to the inhibitor's affinity. Studies using 13C-NMR have directly observed the formation of a thiohemiacetal between the catalytic cysteine of papain and the aldehyde carbon of inhibitors like Ac-Phe-Gly-CHO. ucd.ienih.gov
Interestingly, the greater potency of these inhibitors with cysteine proteases compared to serine proteases is not due to a more effective stabilization of the tetrahedral adduct. Instead, it reflects the intrinsically higher reactivity of the catalytic thiol group (cysteine) compared to the hydroxyl group (serine). nih.gov While both enzyme classes can stabilize tetrahedral adducts to a similar degree, the initial nucleophilic attack is much more efficient in cysteine proteases, leading to significantly more potent inhibition by aldehyde and glyoxal derivatives. nih.gov
Inhibition of Specific Cathepsins (e.g., Cathepsin L, B, S)
Derivatives of the Z-PHE-GLY-OH scaffold are significant in the study of specific cysteine proteases, particularly the cathepsin family, which includes Cathepsin L, Cathepsin B, and Cathepsin S. These enzymes are implicated in various physiological and pathological processes, making their selective inhibition a key therapeutic goal.
A notable derivative, Z-Phe-Gly-NHO-Bz, has been identified as an inhibitor of both Cathepsin B and Cathepsin L. nih.gov Further modifications to the core peptide structure have yielded inhibitors with varying degrees of potency and selectivity. For example, a series of inhibitors with the general formula Z-Phe-Gly-NHO-CO-Aa (where Aa is an amino acid) were found to covalently modify the active-site cysteine residue of papain-class enzymes. mdpi.com
The importance of the P2 position (occupied by Phenylalanine in Z-PHE-GLY-OH) is critical for potency against Cathepsin L. Research on peptidyl α-keto-β-aldehydes, such as Z-Phe-Tyr(OBut)-COCHO, has produced highly potent and selective inhibitors of Cathepsin L, with Ki values in the nanomolar range. mdpi.com Similarly, peptidyl aldehyde derivatives like Z-Phe-Phe-H demonstrate high potency for Cathepsin L (IC50 = 0.74 nM) and exhibit over 90-fold selectivity against Cathepsin B. mdpi.com The addition of a fluoromethylketone (FMK) warhead to a Z-Phe-Phe backbone also yields a selective inhibitor of Cathepsin L. medchemexpress.com
The table below summarizes the inhibitory activities of various Z-Phe based inhibitors against different cathepsins, illustrating the impact of structural modifications on potency and selectivity.
Table 1: Inhibition of Cathepsins by Z-Phe Based Derivatives
| Compound | Target Cathepsin | Inhibition Metric | Potency | Selectivity |
|---|---|---|---|---|
| Z-Phe-Phe-H | Cathepsin L | IC50 | 0.74 nM | >90-fold vs Cathepsin B |
| Z-Phe-Tyr-H | Cathepsin L | IC50 | 0.85 nM | 100-fold vs Cathepsin B |
| Z-Phe-Phe-NHO-MA | Cathepsin L | - | High | 58-fold vs Cathepsin S; 436-fold vs Cathepsin B |
| Z-Phe-Lys-NHO-NBz | Cathepsin L | - | High | 7-fold vs Cathepsin S; >100-fold vs Cathepsin B |
| (Rac)-Z-Phe-Phe-FMK | Cathepsin L | IC50 | 15 µM | - |
Data compiled from multiple research sources. mdpi.commedchemexpress.com
Aspartic Protease Inhibition (e.g., Pepsin)
Noncompetitive Inhibition Mechanisms
The inhibition of the aspartic protease pepsin can occur through various mechanisms. Noncompetitive inhibition, a state where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, has been observed with certain peptide-based inhibitors. nih.govnih.gov
Studies on the pepsin-catalyzed hydrolysis of N-acetyl-l-phenylalanyl-l-phenylalanylglycine demonstrated that the product, N-acetyl-l-phenylalanine, acts as a non-competitive inhibitor. nih.gov This finding was initially interpreted as evidence for an ordered release of products involving an amino-enzyme intermediate. However, further kinetic studies using different substrates, such as Ac-Phe-Trp and Z-His-Phe-Trp, and various non-competitive inhibitors including L-Ac-Phe, showed that the inhibition pattern is more accurately explained by the inhibitor binding to both the free enzyme and the enzyme-substrate (Michaelis) complex. nih.gov This mechanism, where the inhibitor does not compete with the substrate for the active site, is a hallmark of noncompetitive inhibition. While Z-PHE-GLY-OH itself has not been the specific subject of these published studies, its structural components (a protected phenylalanine followed by glycine) are present in the substrates and inhibitors used, suggesting its potential to interact with pepsin in a similar manner.
Transition State Mimicry in HIV Protease Inhibition
HIV protease is a critical enzyme for the replication of the virus and belongs to the aspartic protease family. A highly successful strategy for designing potent HIV protease inhibitors has been the concept of transition-state mimicry. The catalytic mechanism of aspartic proteases involves the formation of a non-covalent tetrahedral transition state. nih.gov Inhibitors are designed to be stable molecules that mimic this transient, high-energy state, thereby binding to the enzyme's active site with very high affinity.
Many effective HIV protease inhibitors are peptidomimetics, where the scissile peptide bond of a natural substrate is replaced by a non-hydrolyzable isostere that mimics the geometry of the tetrahedral intermediate. researchgate.net A common and successful mimic is the hydroxyethylamine (-CH(OH)-CH2-N-) group, which replaces the peptide linkage (-CO-NH-). researchgate.net This hydroxyl group is crucial as it forms a key hydrogen bond with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the HIV protease. researchgate.net
The peptide backbone of these inhibitors is designed to match the amino acid sequence of the natural cleavage sites in the HIV Gag and Pol polyproteins, which often include hydrophobic residues like phenylalanine. For example, the development of the first approved protease inhibitor, saquinavir, was based on a substrate sequence containing a Phe-Pro dipeptide. researchgate.net Therefore, a dipeptide structure like the Phe-Gly portion of Z-PHE-GLY-OH provides a relevant backbone that can be modified with a transition-state isostere to create a potent HIV protease inhibitor.
Characterization of Broad-Spectrum and Selective Protease Inhibition
The Z-PHE-GLY-OH scaffold and its derivatives can be engineered to achieve either broad-spectrum or selective inhibition of proteases. The specificity of an inhibitor is determined by the interactions between its constituent parts and the subsites (S1, S2, S1', S2', etc.) of the enzyme's active site.
Selective Inhibition: High selectivity is often achieved by designing inhibitors that exploit unique features of a specific protease's active site. For cysteine proteases, derivatives of Z-Phe-Phe have been shown to be highly selective for Cathepsin L over other cathepsins like B and S. mdpi.com For example, Z-Phe-Phe-NHO-MA is 58-fold more selective for Cathepsin L than for Cathepsin S, and 436-fold more selective than for Cathepsin B. mdpi.com This selectivity arises from the specific recognition of the inhibitor's side chains and backbone by the corresponding subsites of Cathepsin L.
Broad-Spectrum Inhibition: Conversely, broad-spectrum inhibitors are designed to target conserved features across a family of proteases. For instance, a derivative like Z-Phe-Gly-NHO-Bz is known to inhibit both Cathepsin B and L, indicating a degree of broader activity within the cysteine cathepsin family. nih.gov In another context, peptidic inhibitors featuring an electrophilic "warhead" that covalently reacts with the active-site serine have been developed as broad-spectrum inhibitors for bacterial Lon protease. nih.gov The design of broad-spectrum antivirals often targets conserved proteases across multiple related viruses. For example, inhibitors designed for the enterovirus 68 3C protease have shown activity against other picornaviruses like poliovirus and rhinovirus. researchgate.net
Substrate Specificity Profiling
Peptides based on the Z-PHE-GLY-OH structure are valuable tools for substrate specificity profiling, a technique used to determine the preferred amino acid sequences cleaved by a particular protease. Understanding a protease's specificity is crucial for designing selective inhibitors and for elucidating its biological function.
Proteases exhibit specificity by recognizing and binding particular amino acid residues at the positions flanking the scissile bond (P1, P2, P1', P2', etc.). Many proteases show a preference for bulky, hydrophobic residues like phenylalanine at certain subsites. nih.gov For example, thermolysin, a metalloendopeptidase, selectively hydrolyzes peptide bonds on the N-terminal side of large hydrophobic amino acids like phenylalanine and leucine (B10760876).
Therefore, libraries of synthetic peptides containing sequences like Phe-Gly can be used to probe the S1' and S2' subsite preferences of a protease. In one method, peptide libraries are incubated with a protease, and the resulting cleavage products are identified using mass spectrometry to reveal the enzyme's preferred cleavage sites. In another approach, a tandem enzyme assay can monitor protease activity in real-time by using a substrate that, upon cleavage, generates a product with an N-terminal phenylalanine, which can then be detected by a selective macrocyclic reporter molecule. The use of peptides like Z-PHE-GLY-OH and its analogues in these assays helps to map the specificity of proteases and provides the foundational knowledge needed to develop highly specific probes and inhibitors.
Determination of P1 and P2 Subsite Preferences
The specific amino acids at the P1 and P2 positions of a substrate are critical determinants of recognition and cleavage by endopeptidases. The S1 and S2 subsites of the enzyme often have strong preferences that dictate the enzyme's specificity.
Cathepsin B: Studies on cathepsin B reveal distinct preferences that vary with pH. At a neutral pH of 7.2, the S2 subsite shows a preference for basic residues like Arginine (Arg), Lysine (Lys), and Histidine (His), as well as the aromatic Tryptophan (Trp). acs.org At an acidic pH of 4.6, the preference shifts to the acidic residue Glutamate (Glu) and the hydrophobic Valine (Val). acs.org The P1 preference also shifts, favoring basic residues at neutral pH and non-charged residues at acidic pH. acs.org
Thermolysin: This metalloendopeptidase displays a marked preference for hydrophobic amino acid residues as the carboxyl group donors in peptide bond synthesis. pnas.org The residue in the P2 position significantly influences the reaction rate. For instance, replacing a Glycine (B1666218) (Gly) residue at P2 with an Alanine (Ala) residue markedly enhances the rate of synthesis, an effect that is stereospecific. pnas.org
Proteinase K: This enzyme has an extended binding region with at least four subsites on the non-prime side. It shows a preference for Alanine in the P2 position, which enhances cleavage efficiency. beilstein-journals.org
Plasmepsins: The digestive peptidases from Plasmodium species exhibit a preference for Isoleucine in the S2 pocket, though some isoforms also accept Phenylalanine readily. psu.edu For other plasmepsins, a P2 Glutamic acid is highly favored. psu.edu
Analysis of Prime (S') and Non-Prime (P') Side Specificity
The interaction between a substrate and a peptidase extends beyond the P1 and P2 residues, involving both the non-prime side (P-side) and the prime side (P'-side) of the scissile bond.
The non-prime side of the substrate interacts with the S subsites of the enzyme, while the prime side interacts with the S' subsites. asm.org For carboxypeptidases acting on a substrate like Z-PHE-GLY-OH, the interactions are predominantly with the prime-side subsites (S1', S2', etc.). The Phenylalanine and Glycine residues of Z-PHE-GLY-OH occupy the P2' and P1' positions, respectively.
Systematic approaches are required to delineate these extended specificities. The Proteomic Identification of Cleavage Site Specificity (PICS) method is one such technique that allows for the simultaneous determination of both prime and non-prime side specificities. nih.gov Studies using such methods have revealed distinct patterns for different enzymes:
Pepsin: This enzyme shows specificity for hydrophobic and aromatic residues like Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr) at both the P1 and P1' positions. beilstein-journals.org
SARS-CoV-2 3CLpro: The specificity of this viral protease is largely dictated by the residues at P2 (Leucine), P1 (Glutamine), and P1' (Glycine, Alanine, or Serine). asm.org
Astacin Metalloproteases: This family of enzymes exhibits a unique prime-side specificity for Aspartic acid (Asp). nih.gov
Fibroblast Activation Protein (FAP): Analysis of P'-side specificity showed a preference for several amino acids over the native residue at the P2' position, including Trp, Phe, Pro, and Tyr. nih.gov
Quantitative Peptidomics Approaches for Profiling
Quantitative peptidomics has emerged as a powerful tool for the comprehensive characterization of peptidase substrate specificity. mdpi.com These approaches utilize mass spectrometry to analyze the cleavage of large, complex peptide libraries, providing a global and unbiased view of an enzyme's preferences. escholarship.orgmdpi.com
Several distinct strategies are employed:
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS): This method uses a library of synthetic peptides with diverse sequences. The peptidase of interest is incubated with this library, and LC-MS/MS is used to identify and quantify the resulting cleavage products. This reveals the enzyme's substrate signature across multiple P and P' positions in a single assay. escholarship.orgnih.gov
Proteome-Derived Peptide Libraries: Instead of synthetic peptides, libraries can be generated from the entire proteome of cells or tissues. nih.govresearchgate.net One such method is COFRADIC (Combined Fractional Diagonal Chromatography) , which enriches cleavage products based on their altered chromatographic behavior, facilitating their identification by mass spectrometry. nih.gov
Peptidomics of Knockout Animals or Treated Cells: Another approach involves comparing the peptidome of normal cells or animals with those lacking a specific peptidase (knockout) or treated with a specific inhibitor. nih.gov For example, a study of human carboxypeptidase Z (CPZ) involved incubating the purified enzyme with a peptide library extracted from bortezomib-treated cells; bortezomib (B1684674) treatment increases the number of intracellular peptides by inhibiting the proteasome. mdpi.com This allowed for the identification of peptides that were efficiently cleaved by CPZ, revealing its preference for C-terminal basic amino acids. mdpi.com
These techniques provide a comprehensive profile of what an enzyme can cleave, which can be complemented by in vivo studies to find endogenous substrates. nih.gov
Studies on Proline-Specific Peptidases (e.g., ZIP, PO)
Proline-specific peptidases are a unique class of enzymes that recognize and cleave peptide bonds involving proline residues. While Z-PHE-GLY-OH itself is not a substrate for these enzymes due to the absence of proline, related compounds are central to their study.
Prolyl Oligopeptidase (POP/PO): Also known as post-proline cleaving enzyme (PPCE), POP is an endopeptidase that cleaves peptides on the C-terminal side of proline residues. researchgate.netmdpi.com Its activity is commonly assayed using the fluorogenic substrate Z-Gly-Pro-AMC. nih.gov Structural studies show that product-like inhibitors such as Z-Gly-Pro-OH can bind to the active site. researchgate.net The binding of these inhibitors often mimics that of potent aldehyde inhibitors like Z-Pro-prolinal. researchgate.netresearchgate.net
Fibroblast Activation Protein (FAP): FAP also exhibits post-proline cleaving activity and can process substrates like Z-Gly-Pro-AMC, which can confound activity measurements in complex biological samples. nih.govnih.gov Comparative studies show that while both FAP and POP cleave after proline, their extended specificities differ, particularly at the P1' and P2' positions. nih.gov
Z-prolyl-prolinal-insensitive peptidase (ZIP): A distinct proline-specific endopeptidase, named ZIP, has been characterized that hydrolyzes Z-Gly-Pro-AMC but is insensitive to the classic POP inhibitor Z-Pro-prolinal. dcu.ie Kinetic analysis of ZIP using a series of substrates based on the Z-Gly-Pro-X structure revealed that the enzyme has the greatest affinity for large hydrophobic residues in the P1' position. dcu.ie
Prolylcarboxypeptidase (PRCP): This is a carboxypeptidase that removes a C-terminal amino acid, provided the penultimate residue is proline. nih.gov Its substrate specificity has been profiled using MSP-MS, which confirmed its preference for Pro at the P1' position but also revealed that it can accept Alanine in the S1' pocket. nih.gov
Influence of Amino Acid Residues on Cleavage Efficiency
The efficiency of enzymatic cleavage is highly dependent on the amino acid sequence surrounding the scissile bond. The substitution of even a single residue can dramatically alter the rate of hydrolysis.
Non-Prime (P-side) Residues:
P2 Position: The nature of the P2 residue is often critical. For thermolysin-catalyzed synthesis, substituting Gly at P2 with Ala leads to a significant rate enhancement. pnas.org For α-chymotrypsin, the S2 subsite generally prefers to accommodate hydrophobic residues. beilstein-journals.org Cathepsin B's preference at P2 is pH-dependent, favoring basic residues at neutral pH and acidic residues at lysosomal pH. acs.org
P3 and P4 Positions: While often having a less pronounced effect than P1 and P2, these positions can still influence cleavage. For proline-endopeptidase, a Pro residue at P4 or P3 has a favorable effect on cleavage. expasy.org
Prime (P'-side) Residues:
P1' Position: The identity of the P1' residue is crucial for many endopeptidases. Pepsin, for example, prefers bulky aromatic residues at this position. beilstein-journals.org For the SARS-CoV-2 3CL protease, small residues like Gly, Ala, and Ser are favored at P1'. asm.org
P2' and Beyond: The influence of residues further down the prime side varies. For POP, charged residues at P1' and P2' are disfavored, whereas for FAP, they are preferred. nih.gov For cathepsin B, modifications at the P4' and P5' positions can alter the cleavage site and kinetics, possibly by inducing conformational changes that affect interaction with the enzyme's occluding loop. ahajournals.org
The chemical properties of the amino acid side chains—such as hydrophobicity, charge, and size—and their fit within the enzyme's subsites collectively determine the cleavage efficiency. researchgate.netmdpi.com
Enzyme Kinetics and Catalytic Mechanisms
Enzyme kinetics provides a quantitative framework for understanding the efficiency and affinity of enzyme-substrate interactions. The key parameters—Kₘ, kcat, and Ki—describe the substrate binding, catalytic turnover rate, and inhibition of an enzyme, respectively.
Determination of Kinetic Parameters (kcat, Km, Ki)
The Michaelis-Menten model is fundamental to the analysis of enzyme kinetics.
Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is often used as an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ indicates higher affinity.
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's maximum catalytic activity.
kcat/Kₘ (catalytic efficiency): This ratio is considered the performance constant of an enzyme. It reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations.
Ki (inhibition constant): Quantifies how potently an inhibitor binds to an enzyme. A lower Ki value indicates a more potent inhibitor.
Kinetic parameters for various peptidases have been determined using substrates that are often structurally related to Z-PHE-GLY-OH, typically featuring a reporter group (like p-nitroaniline or 7-amino-4-methylcoumarin) attached to the peptide.
| Enzyme | Substrate/Inhibitor | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Ki (µM) | Reference |
| Human Carboxypeptidase Z (CPZ) | Dansyl-Phe-Ala-Arg | 1905 ± 360 | 5.3 ± 0.6 | 2800 ± 800 | - | mdpi.com |
| Transglutaminase 2 | Z-Phe-Glu(HMC)-Gly-OH | - | - | 207,000 | - | hzdr.de |
| Human Cathepsin B | Abz-IKKSSF-EDDnp | - | - | 95,000 | - | ahajournals.org |
| Papain | Z-Phe-Arg-Amc | Increase noted | Decrease noted | Decrease noted | - | bibliotekanauki.pl |
| Prolyl Oligopeptidase | Z-Gly-Pro-OH | - | - | - | Increases with lower pH | researchgate.net |
| Glutamate-Specific Endopeptidase | Z-Phe-Leu-Glu-pNA | 1480 | 44.4 | - | - |
Analysis of Hydrolysis and Acylation Rates
The enzymatic processing of Z-PHE-GLY-OH and related peptides involves two key steps: acylation, where the enzyme forms a covalent intermediate with part of the substrate, and deacylation, which often involves hydrolysis to release the product and regenerate the free enzyme.
The rates of hydrolysis and acylation are significantly influenced by the specific enzyme and the structure of the substrate. For instance, in studies with the enzyme papain, the hydrolysis of N-acetyl-Phe-Gly 4-nitroanilide, a derivative of Z-PHE-GLY-OH, demonstrated that the acylation step is rate-limiting. nih.gov The calculated free energy barrier for acylation was 20.0 kcal/mol, considerably higher than the 10.7 kcal/mol barrier for deacylation. nih.gov This indicates that the initial binding and covalent modification of the substrate by the enzyme is the slower part of the catalytic cycle. nih.gov
With trypsin, the hydrolysis of a similar substrate, N-α-benzyloxycarbonyl-l-lysine p-nitroanilide, also showed that the acylation rate constant (k2) is the rate-limiting step over a wide pH range. acs.org The ratio of the deacylation rate constant (k3) to the acylation rate constant (k2) was found to be pH-dependent, with k3 being much greater than k2 from pH 2.6 to 9.8. acs.org
The structure of the peptide substrate itself plays a crucial role. In thermolysin-catalyzed condensations, the rate of synthesis was fastest with Z-Phe-OH and progressively decreased with the insertion of glycyl residues, as seen with Z-Gly-Phe-OH and Z-Gly-Gly-Phe-OH. pnas.org This suggests that the proximity of the bulky phenyl group to the reactive bond enhances the reaction rate. pnas.org
Interactive Table: Kinetic Parameters of Papain-Catalyzed Hydrolysis of N-acetyl-Phe-Gly 4-nitroanilide
| Stage | Reaction Step | Free Energy Barrier (kcal/mol) |
|---|---|---|
| Acylation | Formation of zwitterionic ion-pair | 1.1 |
| Acylation | Nucleophilic attack and dissociation of 4-nitroanilide | 20.0 |
| Deacylation | Nucleophilic attack of water | 10.7 |
pH and Temperature Dependence of Enzymatic Activity
For thermolysin, a metalloendopeptidase, the optimal pH for activity is generally around 8.0, and it maintains considerable stability in a pH range of 5.0 to 9.5. scientificlabs.co.ukmedchemexpress.com However, the optimal pH can vary depending on the specific substrate. Studies on thermolysin-catalyzed dipeptide synthesis have shown that the optimal pH can range from 5.8 for F-AspPheOMe to 7.3 for Z-ArgPheOMe. nih.gov This highlights that the substrate itself can influence the ionization state of the enzyme's active site. nih.gov
Temperature also plays a critical role. Thermolysin exhibits an optimal temperature for activity around 70°C. scientificlabs.co.ukmedchemexpress.com In general, enzymatic reaction rates increase with temperature due to increased molecular collisions. libretexts.org However, beyond an optimal temperature, the enzyme begins to denature, leading to a rapid decline in activity. libretexts.org For instance, a study on a protease from Exiguobacterium oxidotolerans showed optimal activity at 37°C. mdpi.com
The stability of the enzyme under different pH and temperature conditions is also a key consideration. For example, prostatic acid phosphatase shows maximal stability at specific pH and temperature combinations, and deviation from these can lead to inactivation. d-nb.info
Interactive Table: Optimal Conditions for Various Enzymes
| Enzyme | Substrate(s) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Thermolysin | General Peptides | 8.0 scientificlabs.co.ukmedchemexpress.com | 70 scientificlabs.co.ukmedchemexpress.com |
| Thermolysin | F-AspPheOMe | 5.8 nih.gov | Not Specified |
| Thermolysin | Z-ArgPheOMe | 7.3 nih.gov | Not Specified |
| E. oxidotolerans Protease | Azocasein | 3.0 mdpi.com | 37 mdpi.com |
Investigation of Metal Ion Effects on Enzymatic Activity
Many enzymes that hydrolyze peptides like Z-PHE-GLY-OH are metalloenzymes, meaning they require metal ions for their catalytic activity or structural stability. nih.gov These metal ions can act as cofactors, participating directly in the catalytic mechanism, or play a structural role in maintaining the proper conformation of the enzyme. nih.gov
Thermolysin, for example, is a thermostable metalloendopeptidase that contains four calcium ions for stability and a catalytic zinc ion at its active site. scientificlabs.co.uk The zinc ion is crucial for the hydrolysis of peptide bonds. oup.com The activity of such enzymes can be inhibited by metal ion chelators like EDTA and 1,10-phenanthroline, which remove the essential metal ion from the active site. oup.comtandfonline.com
The effect of different metal ions on enzymatic activity can vary. In a study on a metalloendopeptidase from Pseudomonas aeruginosa, the hydrolysis of a similar peptide, Z-Ala-Phe-Gly-Ala, was almost completely inhibited by o-phenanthroline, even in the presence of Ca²⁺, indicating that the essential metal was not calcium but another heavy metal ion. tandfonline.com The study also showed that various metal ions could either enhance or have no significant effect on the enzyme's activity. tandfonline.com For instance, Co²⁺ was found to activate the enzyme. tandfonline.com
In some cases, metal ions can also influence the stability of the enzyme. For the hyperthermophilic enzyme pyrolysin, the presence of salts like NaCl, CaCl₂, and MgCl₂ not only induced precipitation but also affected its thermostability. nih.gov However, these salts also enhanced the enzymatic activity at increasing concentrations. nih.gov
Interactive Table: Effect of Metal Ions on Metalloendopeptidase Activity
| Enzyme | Metal Ion/Chelator | Concentration | Effect on Activity | Reference |
|---|---|---|---|---|
| P. aeruginosa Alkaline Proteinase | o-phenanthroline | >5x10⁻⁴ M | Almost complete inhibition | tandfonline.com |
| P. aeruginosa Alkaline Proteinase | Co²⁺ | 2x10⁻³ M | Activation | tandfonline.com |
| Pitrilysin | Zn²⁺, Mn²⁺, Co²⁺, Ca²⁺ | Not Specified | Reactivation after EDTA treatment | unpaywall.org |
| Pyrolysin | NaCl, CaCl₂, MgCl₂ | Increasing | Enhanced activity | nih.gov |
Molecular Design and Structural Modification Strategies
Rational Design of Peptide-Based Inhibitors and Substrates
The rational design of peptide-based molecules is a cornerstone of modern drug discovery, aiming to create compounds that can modulate the activity of biological targets like enzymes and receptors. nih.govfrontiersin.org Peptides are often used as starting points due to their high specificity and potency. rsc.org The process frequently begins by identifying the key amino acid residues within a natural peptide ligand that are essential for its biological activity; these are known as the pharmacophore residues. nih.gov
Z-PHE-GLY-OH and its analogues are instrumental in this process, serving two primary roles:
Enzyme Substrates for Activity Assays: Structurally similar peptides are designed as specific substrates to measure enzyme activity. For instance, Z-Gly-Phe-OH, a close analogue of Z-PHE-GLY-OH, is used as a substrate to determine the activity of carboxy- and endopeptidases. d-nb.info Similarly, Z-Gln-Gly-OH is the standard peptidic substrate in the hydroxamate assay for measuring microbial transglutaminase activity. zedira.com The cleavage of these synthetic substrates by an enzyme releases a product that can be quantified, providing a measure of the enzyme's catalytic efficiency. The design of these substrates, including the nature of the protecting group and the amino acid sequence, is critical for ensuring specific and reliable results. For example, studies with the metalloendopeptidase thermolysin have shown that the presence of a free C-terminal carboxylate group can direct the enzyme's preference for endopeptidase over exopeptidase activity. trinity.edu
Scaffolds for Inhibitor Development: Peptides that mimic a segment of a protein-protein interaction (PPI) interface or an enzyme's natural substrate can act as competitive inhibitors. nih.gov Computational, or in silico, methods are increasingly used to rationally design peptide inhibitors. acs.orgresearchgate.net Starting with the sequence of an amyloidogenic protein core, for example, researchers can generate novel peptides with mutations designed to stabilize non-pathogenic secondary structures, such as α-helices. These engineered peptides can then bind to and cap the growing ends of pathogenic protein filaments, thereby inhibiting aggregation. acs.org
Synthesis of Analogues for Targeted Biochemical Function
Building upon the basic Z-PHE-GLY-OH structure, chemists synthesize a wide array of analogues to enhance specific biochemical or therapeutic functions. This involves modifying the peptide backbone, altering side chains, or introducing non-natural amino acids. nih.gov The goal is to improve properties such as potency, receptor selectivity, and stability against enzymatic degradation. rsc.orgnih.gov
Key strategies and findings include:
Incorporation of Unnatural Amino Acids: To study structure-activity relationships, unnatural amino acids can be incorporated. For example, in the development of endomorphin-2 (EM-2) analogues, which are peptides involved in pain control, the native phenylalanine residue has been replaced with (Z)-α,β-didehydro-phenylalanine (ΔZPhe). nih.gov The resulting analogue, Tyr-Pro-Phe-ΔZPhe-NH₂, demonstrated high selectivity and potent agonist activity at the µ-opioid receptor, comparable to the native peptide. nih.gov
Cyclization for Enhanced Stability: Linear peptides are often susceptible to degradation by proteases in the body. rsc.org Cyclization is a common strategy to overcome this limitation. In analogues of the opioid peptide H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH, the native disulfide bridge was replaced with a more stable cyclic olefin bridge using ring-closing metathesis. nih.gov This modification resulted in analogues with significant improvements in chemical and biological stability while retaining high potency at δ and μ opioid receptors. nih.gov
Chimeric Peptides and D-Amino Acid Substitution: Another advanced strategy to enhance proteolytic stability is the creation of heterochiral peptides, which contain both L- and D-amino acids. rsc.org In one study, a segment of an L-peptide sequence was replaced with D-amino acids. This modification was hypothesized to increase stability without significantly compromising binding affinity. The resulting engineered peptides showed dramatically enhanced proteolytic stability and prolonged stability in human plasma while preserving their inhibitory activity. rsc.org
The following table summarizes examples of peptide analogues and the rationale behind their design.
| Parent Peptide/Scaffold | Analogue/Modification | Targeted Function/Improvement | Reference |
| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) | Tyr-Pro-Phe-ΔZPhe-NH₂ | High µ-opioid receptor selectivity and agonist activity | nih.gov |
| H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH | Cyclic olefin-bridged analogue | Enhanced chemical/biological stability, high δ/μ opioid receptor potency | nih.gov |
| Antimalarial L-peptide | Heterochiral peptide with D-amino acids and cyclization | Enhanced proteolytic stability and prolonged plasma stability | rsc.org |
| Z-Phe-OH | C-terminal functional group modification (e.g., acyl cyanamide, acyl sulfonamide) | Investigation of ADME profile (Absorption, Distribution, Metabolism, and Excretion) | diva-portal.org |
Design of Peptidomimetics for Enhanced Stability and Bioactivity
While peptides are excellent starting points for drug design, they often suffer from poor metabolic stability and low oral bioavailability. nih.gov This has led to the development of peptidomimetics: compounds that mimic the three-dimensional structure and pharmacophore of a natural peptide but have a modified, non-peptidic backbone. diva-portal.orgnih.gov The goal is to create molecules that retain the desired biological effect but possess improved drug-like properties. nih.gov
The design of peptidomimetics is a strategic process that often involves replacing labile amide bonds with more stable isosteres. researchgate.net A key example is the development of a Leu-enkephalin peptidomimetic, where the amide bond between glycine (B1666218) and phenylalanine was replaced by a fluoroalkene group (–CF=CH–). acs.orgresearchgate.net An innovative synthesis was developed for the corresponding dipeptide surrogate, Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH. acs.orgresearchgate.net This modification aimed to probe the hydrogen bonding requirements at the delta opioid receptor. The resulting peptidomimetic retained biological activity, suggesting that the amide bond in that position primarily acts as a hydrogen bond acceptor and can be successfully replaced without a major loss of function. acs.orgresearchgate.net
Other strategies in peptidomimetic design include:
Incorporating Scaffolds: Using rigid organic scaffolds to hold the key pharmacophoric side chains in the correct spatial orientation. upc.edu
Backbone Modification: Introducing elements like N-alkylation or β-amino acids to create conformational constraints and resistance to proteases. nih.gov
Heterocyclic Replacements: Replacing parts of the peptide backbone with stable heterocyclic rings that maintain the geometry of the original peptide. diva-portal.org
Peptidomimetics represent a bridge between traditional peptide chemistry and small-molecule drug discovery, leveraging the specificity of peptides while incorporating the stability and bioavailability of more conventional drugs. frontiersin.orgnih.gov
Structural and Computational Analysis of Z Phe Gly Oh and Its Complexes
Conformational Analysis of Peptides and Complexes
The spatial arrangement, or conformation, of Z-PHE-GLY-OH, both free in solution and when bound to an enzyme, dictates its biological activity. Two primary experimental techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating these conformations.
X-ray Crystallography of Enzyme-Inhibitor Complexes
X-ray crystallography is a powerful method for determining the high-resolution, three-dimensional structure of molecules, including complex biological assemblies like enzyme-inhibitor complexes. nih.gov This technique requires the formation of a crystal, from which a diffraction pattern is generated by X-rays. This pattern is then used to calculate the electron density and map the positions of individual atoms. nih.gov
The inhibitor's two phosphinyl oxygen atoms bind directly to the active-site zinc ion. sigmaaldrich.com
The binding mode is consistent with a general-base mechanism where a zinc-bound water molecule attacks the substrate's carbonyl carbon. sigmaaldrich.com
The benzyloxycarbonyl group (the 'Z' group) of the inhibitor engages in a favorable interaction with the side chain of Tyr-198 in the enzyme. sigmaaldrich.com
Other crucial residues involved in positioning the inhibitor within the active site include Arg-127 and Glu-270. sigmaaldrich.com
Similarly, the crystal structure of human cathepsin C, a cysteine protease, was determined in a complex with the inhibitor Gly-Phe-diazomethane, a dipeptide with the same core amino acid sequence but a different reactive C-terminus. This study showed the inhibitor forming a covalent bond with the active site Cys234 and interacting with three different subunits of the enzyme, demonstrating the capability of X-ray crystallography to reveal detailed binding interactions of small peptide inhibitors.
Molecular Modeling and Dynamics Simulations
Molecular modeling and, in particular, molecular dynamics (MD) simulations, are computational techniques that provide an atomistic-level view of the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can predict and analyze the conformational dynamics, stability, and interaction energies of a peptide like Z-PHE-GLY-OH in complex with its target enzyme.
MD simulations of carboxypeptidase A (CPA) complexed with the dipeptide Gly-Tyr and other small molecule inhibitors have shed light on the key determinants of binding and inhibition. These studies reveal that ligands are held in the active site not just by coordination to the zinc ion, but also by a network of hydrogen bonds with active site residues. Key findings from these simulations, which are directly relevant to understanding the Z-PHE-GLY-OH complex, include:
Hydrogen Bonding: Residues Arg145, Asn144, and Glu270 are critical for binding the peptide inhibitor through hydrogen bonds. Arg145 typically interacts with the C-terminal carboxylate group, while Glu270 can interact with the amide nitrogen of the peptide bond and the N-terminal amino group.
Binding Stability: The root-mean-square deviation (RMSD) of the backbone atoms during a simulation is used to assess the stability of the complex. Stable complexes show relatively small fluctuations over the simulation time.
Conformational Changes: Simulations can reveal how the enzyme and inhibitor adapt to each other upon binding. For example, the loop containing Trp277 in some insect carboxypeptidases was shown to change conformation, narrowing access to the active site.
Free Energy Calculations: Methods like MM-PBSA and MM-GBSA can be used to estimate the binding free energy of the complex, providing a theoretical measure of binding affinity. These calculations have shown that electrostatic energy is a major contributor to the binding of peptide inhibitors to CPA.
These computational approaches allow for the investigation of dynamic processes that are difficult to capture with experimental methods alone, providing a more complete understanding of the enzyme-inhibitor interaction.
Theoretical Studies on Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For Z-PHE-GLY-OH and its analogues, SAR studies focus on identifying the structural features that are essential for potent inhibition of enzymes like carboxypeptidase A. Theoretical and computational methods play a vital role in elucidating these relationships.
Key structural aspects influencing the activity of dipeptide inhibitors of carboxypeptidase A include:
The C-Terminal Residue: CPA is known to prefer substrates with a C-terminal aromatic or bulky hydrophobic residue. The Phenylalanine in Z-PHE-GLY-OH fits perfectly into the enzyme's hydrophobic S1' specificity pocket, which is a primary determinant of binding.
Stereochemistry: The stereochemistry of the amino acid residues is critical. MD simulations comparing L- and D-forms of inhibitors show that they adopt different conformations and hydrogen bonding patterns within the active site, which can drastically affect binding strength and inhibitory effect.
The Peptide Bond: The mechanism of CPA hydrolysis involves the interaction of the scissile peptide bond with the zinc ion and catalytic residues like Glu270. Modifications to this bond can turn a substrate into a potent inhibitor.
The N-Terminal Blocking Group: The N-terminal benzyloxycarbonyl ('Z') group is not merely a protecting group; it can form significant interactions with the enzyme. In the crystal structure of a CPA-inhibitor complex, this group was observed to interact favorably with Tyr-198. sigmaaldrich.com Modifying this group can modulate binding affinity.
By systematically altering parts of the Z-PHE-GLY-OH molecule (e.g., replacing Phenylalanine with other amino acids, changing the Glycine (B1666218) residue, or modifying the Z-group) and calculating the resulting binding affinity through computational models, a detailed SAR map can be constructed. This knowledge is invaluable for the rational design of new, more effective enzyme inhibitors.
Applications in Chemical Biology Research
Development and Application of Biochemical Probes
The modular nature of peptides like Z-PHE-GLY-OH makes them ideal scaffolds for the design and synthesis of biochemical probes. These probes are instrumental in detecting and visualizing specific biological molecules and activities within complex biological systems.
Design of Fluorescent Probes for Enzyme Activity Detection
Fluorescent probes are powerful tools for monitoring enzyme activity in real-time. The design of such probes often involves coupling a peptide sequence, which is a substrate for a specific enzyme, to a fluorophore. The inherent fluorescence of the probe is typically quenched, and upon enzymatic cleavage of the peptide, the fluorophore is released, resulting in a detectable fluorescent signal.
While direct examples of Z-PHE-GLY-OH in fluorescent probes are not extensively detailed in the provided search results, the principles of their design are well-established. For instance, peptide sequences are used to target specific proteases. In the context of protease activity, a dipeptide like Z-PHE-GLY-OH could be incorporated into a larger peptide sequence recognized by a particular protease. This sequence would then be linked to a fluorophore, creating a "turn-on" fluorescent probe. The cleavage of the peptide bond by the target enzyme would lead to an increase in fluorescence, allowing for the quantification of enzyme activity. The choice of the peptide sequence is critical for the selectivity of the probe.
Synthesis and Evaluation of Activity-Based Probes (ABPs)
Activity-based probes (ABPs) are a class of chemical probes that covalently and irreversibly bind to the active site of an enzyme. nih.govstanford.edu This allows for the specific labeling and identification of active enzymes within a complex proteome. The design of an ABP typically includes a reactive group (or "warhead") that forms the covalent bond, a recognition element that directs the probe to the target enzyme, and often a reporter tag (like biotin (B1667282) or a fluorophore) for detection. nih.govnih.gov
Peptide structures are frequently used as the recognition element in ABPs to target specific proteases. nih.govstanford.edu For example, peptide sequences containing N-alkyl glycine (B1666218) derivatives have been developed as ABPs for serine proteases. nih.gov While the direct synthesis of an ABP from Z-PHE-GLY-OH is not explicitly described, its constituent amino acids, phenylalanine and glycine, are commonly incorporated into peptide-based ABPs. The synthesis of these probes is often carried out using solid-phase peptide synthesis techniques. stanford.edutum.de The evaluation of these probes involves testing their inhibitory activity against purified enzymes and their ability to label active enzymes in complex biological samples, such as cell lysates or tissue extracts. nih.gov
Peptide Probes for Targeting Biological Molecules or Structures (e.g., Denatured Collagen)
Peptide probes can be designed to specifically bind to various biological molecules and structures. A notable application is the development of probes that target denatured collagen, which is a biomarker for a range of diseases. nih.govrsc.org Research has shown that peptide probes incorporating aromatic residues like phenylalanine can exhibit high specificity for denatured collagen. nih.govacs.org
A study on collagen-targeting peptide probes constructed a series of peptides with the sequence (GPO)3GXO(GPO)4, where 'X' was varied. nih.gov When phenylalanine (Phe) was incorporated at the 'X' position, the resulting probe (FAM-GFO) showed high binding affinity and efficacy in staining denatured collagen in tissues, comparable to well-established probes. nih.govacs.org This highlights the importance of aromatic residues in the design of such probes. While Z-PHE-GLY-OH itself is not the probe, the phenylalanine residue is a key component for this specific targeting application.
Utilization in Protease Activity Assays
Z-PHE-GLY-OH and related peptides are frequently used as substrates in protease activity assays. chemimpex.comchemimpex.com These assays are crucial for studying the function of proteases, screening for inhibitors, and diagnosing diseases where protease activity is dysregulated.
The cleavage of the peptide bond between phenylalanine and glycine can be monitored by various methods. For example, in a tandem enzyme assay, the product of the initial enzymatic reaction (in this case, H-Phe-Gly-OH) can be detected by a second enzymatic reaction that produces a fluorescent signal. rsc.org Additionally, Z-PHE-GLY-OH can be used in coupling reactions to synthesize longer peptide substrates for specific proteases. For instance, it has been used in the synthesis of Z-Gly-Phe-Val-OMe to study racemization during peptide coupling. csic.es
Fluorogenic substrates are commonly employed in protease assays. nih.gov A typical fluorogenic substrate for a chymotrypsin-like protease might be Succinyl-Ala-Ala-Pro-Phe-NHMec, where cleavage after the phenylalanine residue releases the fluorescent aminomethylcoumarin (AMC) group. nih.govnih.gov While Z-PHE-GLY-OH is a dipeptide, it can serve as a building block for creating such longer, more specific fluorogenic substrates.
Role in Understanding Cellular Mechanisms and Disease Pathways
The study of peptides and their interactions with proteins is fundamental to understanding cellular mechanisms and the progression of diseases. chemimpex.comscielo.br Z-PHE-GLY-OH, as a component of larger peptides and proteins, plays a role in these intricate processes.
Peptide derivatives are utilized to probe the function of various enzymes and signaling pathways implicated in diseases. chemimpex.comsochob.cl For example, understanding the activity of specific proteases is crucial in diseases like cancer and neurodegenerative disorders. scielo.brnih.gov By using peptides like Z-PHE-GLY-OH and its derivatives as substrates or as parts of inhibitors, researchers can dissect the roles of these enzymes in disease pathways. The ubiquitin-proteasome system, a major protein degradation pathway, relies on the specific recognition of protein substrates, a process that can be studied using synthetic peptides. nih.gov Furthermore, metabolic pathways, such as those involving the synthesis of amino acids like serine and glycine, are often dysregulated in diseases like cancer, and peptide tools can aid in their investigation. sochob.cl
Research on Peptide-Based Therapeutic Design Principles
The development of peptide-based therapeutics is a rapidly growing field, and Z-PHE-GLY-OH serves as a valuable building block in this area. chemimpex.comchemimpex.com Its structural features contribute to the design of more effective and targeted drug delivery systems. chemimpex.com
The principles of peptide-based therapeutic design often involve creating peptides that can mimic or block the interactions between proteins. The stability and bioavailability of these peptides are critical for their therapeutic efficacy. The N-terminal Z-group (benzyloxycarbonyl) in Z-PHE-GLY-OH is a common protecting group in peptide synthesis, and the peptide itself can be incorporated into larger therapeutic peptides. chemimpex.comchemimpex.com Research in this area explores how to modify peptides to improve their stability, target specific receptors, and achieve desired therapeutic outcomes in various diseases, including cancer and metabolic disorders. chemimpex.comnih.gov
Studies in In Vitro Cellular Models
The dipeptide Z-PHE-GLY-OH and its analogs serve as valuable tools in studies utilizing in vitro cellular models to explore fundamental biological processes at the cellular level.
Investigation of Cellular Uptake and Permeability (e.g., PEPT1, Caco-2 cells)
The intestinal peptide transporter 1 (PepT1), a member of the solute carrier family 15 (SLC15A1), is crucial for the absorption of dietary di- and tripeptides from the small intestine. mdpi.com Given its broad substrate specificity, PepT1 also facilitates the uptake of various peptide-like drugs. mdpi.com The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelium and is widely used to study drug absorption and transport mechanisms, including those mediated by PepT1. dovepress.comnih.gov
Studies on Caco-2 cells have demonstrated the transport of numerous dipeptides, such as Gly-Sar and Gly-Phe, highlighting the transporter's role in cellular uptake. rsc.org The transport process is typically pH-dependent, driven by a proton gradient across the cell membrane. nih.govrsc.org The affinity of peptides for PepT1 can vary significantly based on their amino acid composition and modifications. While direct studies on the cellular uptake of Z-PHE-GLY-OH are not extensively documented in the reviewed literature, the known substrate characteristics of PepT1 allow for informed inferences. The transporter generally recognizes small peptides, and analogs with N-terminal modifications are often transported. For instance, L-Valyl ester prodrugs of antiviral nucleosides have shown enhanced uptake in Caco-2 cells overexpressing hPEPT1, indicating that the transporter can accommodate modified N-termini. nih.gov The presence of the benzyloxycarbonyl (Z) group on the phenylalanine residue of Z-PHE-GLY-OH would be a key determinant of its interaction with and transport by PepT1.
The general mechanism of peptide uptake via PepT1 in Caco-2 cells involves an active, energy-dependent process. dovepress.com Inhibition studies using known PepT1 substrates, like cephalexin (B21000) and other small dipeptides, are a common method to confirm the involvement of this transporter in the uptake of a new compound. nih.gov
Table 1: Examples of Dipeptides and Analogs Studied in Caco-2 Cell Models
| Compound/Prodrug | Cell Model | Key Finding | Reference |
| Gly-Sar | Caco-2 | Upregulates PepT1 gene expression. | rsc.org |
| Gly-Phe | Caco-2 | Treatment can increase PepT1 gene expression. | rsc.org |
| L-Val-ACV | Caco-2/hPEPT1 | ~10-fold higher permeability than parent drug Acyclovir. | nih.gov |
| Phe-PMs | LP Caco-2 | Cellular uptake is significantly increased due to PepT1 targeting. | dovepress.com |
Enzyme Activity Profiling in Cell Lysates or Secretomes
Cell lysates and secretomes provide a complex mixture of cellular proteins, including enzymes, which can be profiled for their activity using specific substrates. Peptides like Z-PHE-GLY-OH are instrumental in such assays, particularly for characterizing protease activity. Cathepsins, a group of proteases often found in lysosomes, are frequently studied in cell lysates. ahajournals.orgresearchgate.net
Fluorogenic peptide substrates are commonly employed to monitor enzyme activity. These substrates are typically composed of a peptide sequence recognized by the enzyme, linked to a fluorescent reporter molecule. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable signal. While Z-Phe-Arg-AMC is a widely used substrate for cathepsin B, it lacks specificity as it can be cleaved by other cathepsins. researchgate.netnih.gov This has led to the design of more specific substrates. For example, the detection of dipeptidyl peptidase 4 (DPP4) activity can be achieved using the substrate H-Gly-Pro-Phe-Gly-OH, where the enzymatic action liberates the H-Phe-Gly-OH dipeptide. rsc.org This demonstrates a principle where a Phe-Gly containing peptide can act as a substrate for a specific peptidase.
The activity of enzymes in cell lysates can be quantified by measuring the rate of substrate hydrolysis. ahajournals.org Such assays are crucial for understanding enzyme function under various physiological and pathological conditions. They can be performed in microplate format for high-throughput screening of enzyme inhibitors. tandfonline.com The choice of buffer and pH is critical, as enzyme activity can be highly pH-dependent. ahajournals.orgnih.gov
Evaluation of Peptide Hydrogels for Biomaterial Research
Short, self-assembling peptides are of great interest in biomaterial research for applications like tissue engineering and drug delivery. These peptides can form hydrogels, which are three-dimensional networks of nanofibers that can encapsulate large amounts of water. The formation of these hydrogels is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking between aromatic residues. frontiersin.org
N-terminally protected dipeptides, particularly those containing aromatic amino acids like phenylalanine, are excellent candidates for hydrogelators. For instance, Fmoc-Phe-Phe is a well-studied dipeptide that forms a rigid and biocompatible hydrogel. mdpi.com Similarly, Cbz-protected dehydrodipeptides have been shown to form stable supramolecular hydrogels. mdpi.com The self-assembly of Z-PHE-GLY-OH into a hydrogel would depend on factors like its concentration, the pH of the solution, and temperature. The aromatic benzyloxycarbonyl (Z) group and the phenyl ring of phenylalanine could provide the necessary π-π interactions to drive the self-assembly process.
These peptide-based hydrogels are being explored for the controlled release of therapeutic agents. semanticscholar.orgfrontiersin.org The biocompatibility and biodegradability of the peptide components make them attractive scaffolds for 3D cell culture and regenerative medicine. mdpi.com
Mechanistic Studies on Peptide Effects on Cell Lines
Peptides can exert a wide range of effects on cell lines, from influencing cell proliferation and apoptosis to acting as receptor antagonists. Mechanistic studies are designed to elucidate the molecular pathways through which these effects are mediated.
For example, derivatives of a Phe-Gly dipeptide have been synthesized and evaluated as antagonists of the thrombin receptor PAR1 in human cancer cell lines. mdpi.com In other research, a tripeptide containing a Phe-Phe-Gly sequence, Z-D-Phe-Phe-Gly (FIP), has been identified as an inhibitor of measles virus fusion, preventing the formation of syncytia in cultured cells. rsc.org A mechanistic study of a CBT-Cys click reaction used a peptide containing a Phe-Phe-Gly-OH sequence to identify N-terminal cysteine peptides from human amniotic fluid, with one identified peptide showing an inhibitory effect on endometrial cancer cells. rsc.org
These studies often involve assessing the impact of the peptide on cell viability (e.g., using IC50 values), cell signaling pathways (e.g., phosphorylation of key proteins), and cellular morphology. acs.orgnih.gov Such investigations are fundamental to understanding the therapeutic potential of a peptide.
Table 2: Examples of Mechanistic Studies on Cell Lines with Phe-Gly Containing Peptides
| Peptide/Derivative | Cell Line(s) | Effect Studied | Key Finding | Reference |
| Z-D-Phe-Phe-Gly (FIP) | Vero/hSLAM | Measles virus fusion inhibition | FIP strongly inhibited syncytia formation. | rsc.org |
| Phe-Gly-derived piperazinones | Human cancer cells | Cytotoxicity | Evaluated as cytotoxic agents. | mdpi.com |
| Naphthyl-capped tetrapeptide | Saos-2, MCF-7, HepG2 | Cancer cell inhibition | Anticancer activities match their self-assembling abilities. | acs.org |
| Cys-...-Phe-Phe-Gly-OH | HEC-1-B | Cytotoxicity | Identified peptide inhibited growth of uterine endometrial cancer cells. | rsc.org |
Mechanistic Studies in In Vivo Animal Models
To understand the physiological relevance of in vitro findings, mechanistic studies are often extended to in vivo animal models. researchgate.net These studies can provide crucial information on the pharmacokinetics, biodistribution, and efficacy of a compound in a whole-organism context. Mouse models are frequently used for this purpose. nih.gov
For peptide-based compounds, in vivo studies might involve tracking a radiolabeled version of the peptide to determine its distribution in various organs and tissues over time. rsc.org For example, a study involving a hexapeptide containing a Phe-Gly sequence used gamma scintigraphy in a mouse model to image infection non-invasively. rsc.org Such tissue-distribution studies help to identify potential target organs and sites of accumulation.
Animal models are also indispensable for evaluating the therapeutic efficacy and mechanism of action of peptide-based drug candidates. For instance, xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard for testing the in vivo anticancer activity of new compounds. nih.gov In such models, parameters like tumor growth inhibition and effects on specific biomarkers can be assessed.
Furthermore, animal models are used to investigate the role of specific biological pathways. For instance, knock-in mouse models have been generated to study the in vivo effects of mutations in the glycine receptor, providing insights into neurological disorders like hyperekplexia. nih.gov While direct in vivo mechanistic studies specifically on Z-PHE-GLY-OH were not found in the reviewed literature, the established methodologies provide a clear framework for how such studies would be conducted to explore its biological effects in a living system.
Advanced Analytical Methodologies for Research
Chromatographic Techniques
Chromatography is a cornerstone of peptide analysis, enabling the separation, identification, and purification of compounds from complex mixtures. For Z-PHE-GLY-OH, various chromatographic methods are employed to ensure its quality and to study its role in enzymatic processes.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of synthetic peptides like Z-PHE-GLY-OH. The technique separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent or solvent mixture).
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov The TFA improves peak shape and resolution by forming ion pairs with the charged groups on the peptide. The purity of Z-PHE-GLY-OH is determined by integrating the peak area of the compound relative to the total area of all peaks detected, typically by UV absorbance at a wavelength of around 220 nm, where the peptide bond absorbs light. nih.gov Purity levels for research-grade peptides are often expected to be ≥95%. chemimpex.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (4.6 mm ID) | Separates peptide from impurities based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Polar solvent component; TFA acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Nonpolar solvent component for eluting the peptide. |
| Flow Rate | 1.0 mL/min | Maintains consistent elution and separation. nih.gov |
| Gradient | 5-95% B over 30-60 min | Gradually increases solvent strength to elute compounds with varying hydrophobicities. |
| Detection | UV Absorbance at 220 nm | Detects the peptide bonds within the compound. nih.gov |
Ion Exchange Chromatography (IEC) is a powerful technique for purifying enzymes and other proteins based on their net surface charge. creative-enzymes.com While Z-PHE-GLY-OH itself is not directly purified by this method, IEC is crucial for isolating enzymes that may use this dipeptide as a substrate. The principle of IEC relies on the reversible interaction between charged molecules and an oppositely charged stationary phase. creative-enzymes.comlongdom.org
In a typical scenario, a crude cell extract containing an enzyme of interest (e.g., a protease that cleaves the Phe-Gly bond) is loaded onto an IEC column. mtoz-biolabs.com Depending on the buffer pH and the isoelectric point (pI) of the enzyme, either an anion-exchange (positively charged matrix) or a cation-exchange (negatively charged matrix) column is selected. creative-enzymes.com After unbound proteins are washed away, the bound enzyme is eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions. wur.nl The activity of the collected fractions is then assayed using Z-PHE-GLY-OH as a substrate to identify the fractions containing the purified, active enzyme.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification Fold |
|---|---|---|---|---|
| Crude Extract | 1500 | 3000 | 2 | 1 |
| Ammonium Sulfate Precipitation | 400 | 2400 | 6 | 3 |
| Ion Exchange Chromatography | 20 | 1800 | 90 | 45 |
| Gel Filtration Chromatography | 5 | 1500 | 300 | 150 |
This table represents a hypothetical purification of an enzyme that utilizes Z-PHE-GLY-OH as a substrate, demonstrating the increase in specific activity achieved through techniques like IEC.
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the precise mass determination, structural elucidation, and quantification of peptides like Z-PHE-GLY-OH.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. After separation by the LC column, the eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where molecules are ionized before being analyzed.
This technique is used to confirm the identity of Z-PHE-GLY-OH by matching its experimentally determined molecular weight to its calculated theoretical mass. acs.org Furthermore, LC-MS is critical for studying enzymatic reactions. For instance, if Z-PHE-GLY-OH is part of a larger peptide substrate that is cleaved by a protease, LC-MS can be used to monitor the reaction by detecting the appearance of the specific Z-PHE-GLY-OH fragment over time, thereby helping to determine the enzyme's cleavage site. nih.gov
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₂₀H₂₃N₂O₅⁺ | 371.1601 | Protonated molecule, most common in positive ion mode ESI. |
| [M+Na]⁺ | C₂₀H₂₂N₂O₅Na⁺ | 393.1421 | Sodium adduct, frequently observed. |
| [M+K]⁺ | C₂₀H₂₂N₂O₅K⁺ | 409.1160 | Potassium adduct, sometimes observed. |
| [M-H]⁻ | C₂₀H₂₁N₂O₅⁻ | 369.1456 | Deprotonated molecule, observed in negative ion mode. |
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In an LC-MS/MS experiment, the mass spectrometer isolates the parent ion of Z-PHE-GLY-OH ([M+H]⁺ at m/z 371.16), subjects it to collision-induced dissociation (CID), and then measures the m/z of the resulting fragments.
Peptides characteristically fragment at the amide bonds along the backbone. Fragmentation that retains the charge on the N-terminal side produces b-ions, while charge retention on the C-terminal side produces y-ions. Analyzing this fragmentation pattern allows for the definitive confirmation of the peptide's amino acid sequence. researchgate.net This detailed structural analysis is crucial for distinguishing between isomers and confirming the identity of the compound unequivocally.
| Fragment Ion | Sequence | Calculated m/z | Fragmentation Site |
|---|---|---|---|
| b₁ | Z-Phe | 298.1128 | Cleavage C-terminal to Phenylalanine |
| y₁ | Gly-OH | 76.0393 | Cleavage N-terminal to Glycine (B1666218) |
Note: Fragmentation can be more complex, but b₁ and y₁ are primary expected fragments for this dipeptide.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), often coupled with a Time-of-Flight (TOF) analyzer, is another key technique for peptide analysis. In MALDI, the analyte (Z-PHE-GLY-OH) is co-crystallized with an energy-absorbing matrix material on a target plate. nih.gov A pulsed laser irradiates the spot, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into the TOF analyzer.
MALDI-MS is known for its high sensitivity, speed, and tolerance to some buffers and salts. nih.gov It typically produces singly charged ions (e.g., [M+H]⁺), which simplifies the resulting mass spectrum and makes it ideal for analyzing mixtures and for high-throughput screening applications. nih.gov The choice of matrix is crucial for successful analysis and can influence ionization efficiency and prevent in-source decay or fragmentation. nih.govrockefeller.edu
| Matrix | Abbreviation | Typical Use | Notes |
|---|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA | General peptide and protein analysis (< 30 kDa). nih.gov | Provides good sensitivity and resolution for smaller peptides. |
| Sinapinic acid | SA | Analysis of larger proteins (> 10 kDa). | Less likely to cause fragmentation of large molecules. |
| 2,5-Dihydroxybenzoic acid | DHB | Analysis of peptides and glycans. nih.gov | Often used for its "softer" ionization properties. |
| 4-Chloro-α-cyanocinnamic acid | Cl-CCA | Analysis of labile sialylated glycopeptides. nih.gov | Designed to minimize in-source decay of sensitive modifications. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the characterization and quantification of peptides. UV-Vis and fluorescence spectroscopy, in particular, provide valuable information about the concentration, structure, and interactions of Z-PHE-GLY-OH.
UV-Vis Spectroscopy for Detection and Quantification
UV-Visible spectroscopy is a widely used method for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For peptides like Z-PHE-GLY-OH, the primary chromophores responsible for UV absorbance are the aromatic side chains of amino acids and the peptide bonds themselves.
The UV spectrum of Z-PHE-GLY-OH is dominated by the absorbance of the phenylalanine residue and the benzyloxycarbonyl (Z) protecting group. The phenyl group of phenylalanine exhibits characteristic absorption maxima at approximately 252 nm, 258 nm, and 264 nm thermofisher.com. The Z-group also contributes to the UV absorbance in a similar region. The peptide bond absorbs strongly in the far-UV region (around 190-220 nm).
The concentration of a Z-PHE-GLY-OH solution can be determined by measuring its absorbance at a specific wavelength, typically at the λmax where the absorbance is highest, and applying the Beer-Lambert law:
A = εcl
where A is the absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), c is the concentration, and l is the path length of the cuvette. The molar absorptivity of Z-PHE-GLY-OH can be determined experimentally by measuring the absorbance of a solution of known concentration.
| Chromophore | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Phenylalanine | ~257 | ~200 |
| Benzyloxycarbonyl (Z-group) | ~257 | ~200 |
| Peptide Bond | ~190-220 | ~7000 (at 190 nm) |
Table 2: Estimated UV-Vis Absorption Properties of Chromophores in Z-PHE-GLY-OH. This table provides an approximation of the maximum absorption wavelength (λmax) and molar absorptivity for the key chromophoric components of Z-PHE-GLY-OH.
Second derivative spectroscopy can be employed to enhance the resolution of overlapping spectral features, which is particularly useful for analyzing peptides containing multiple aromatic residues thermofisher.com. This technique can help to distinguish the fine vibrational structure of the phenylalanine spectrum, providing insights into the local environment of the aromatic ring nih.gov.
Fluorescence Spectroscopy for Probe Characterization and Enzyme Assays
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the intrinsic fluorescence of peptides or to monitor reactions using fluorescent probes. The intrinsic fluorescence of Z-PHE-GLY-OH originates from the phenylalanine residue. However, the quantum yield of phenylalanine is relatively low, and its fluorescence can be influenced by the local environment and quenched by other parts of the molecule or by external factors.
While the native fluorescence of Z-PHE-GLY-OH may be weak, it can be utilized in several ways in research:
Enzyme Assays: Z-PHE-GLY-OH can serve as a substrate for certain proteases. In a typical assay, the peptide is chemically modified with a fluorophore and a quencher. Cleavage of the peptide by the enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity rndsystems.comsigmaaldrich.com.
Fluorescent Probes: The Z-PHE-GLY-OH molecule can be derivatized with a fluorescent reporter group to create a probe for studying molecular interactions. For example, a fluorescently labeled Z-PHE-GLY-OH could be used to investigate the binding affinity to a specific protein or receptor.
The fluorescence properties of a molecule are characterized by its excitation and emission spectra. For a phenylalanine residue, the excitation maximum is typically around 260 nm, and the emission maximum is around 282 nm rsc.org. However, these values can shift depending on the solvent and the presence of other interacting molecules.
| Fluorophore | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Phenylalanine | ~260 | ~282 | ~0.02-0.04 |
| Dansyl Chloride Derivative | ~330-350 | ~500-520 | Variable |
| Fluorescein Derivative | ~490 | ~515 | High |
Table 3: Representative Fluorescence Properties of Phenylalanine and Common Fluorescent Derivatives. This table shows the typical excitation and emission maxima and quantum yields for the intrinsic fluorophore in Z-PHE-GLY-OH (phenylalanine) and for common fluorescent labels that could be used for derivatization.
The sensitivity of fluorescence spectroscopy makes it a valuable tool for studying the kinetics of enzyme-catalyzed reactions involving Z-PHE-GLY-OH and for characterizing its interactions in biological systems.
Future Research Directions and Translational Potential
Development of Novel Protease Inhibitor Scaffolds
The fundamental structure of Z-PHE-GLY-OH makes it an attractive scaffold for the development of novel protease inhibitors. Proteases are enzymes that play crucial roles in numerous physiological processes, and their dysregulation is often linked to diseases like cancer and viral infections. The design of specific inhibitors for these enzymes is a key area of drug discovery.
Dipeptide and peptidomimetic structures are foundational in the creation of protease inhibitors. nih.govnih.govtandfonline.com For instance, research into inhibitors for the SARS-CoV 3CL protease has utilized dipeptide-type structures to achieve potent inhibitory activity. nih.govnih.gov By modifying the P3 group of a lead dipeptide compound, researchers were able to identify derivatives with inhibitory activities in the submicromolar to nanomolar range. nih.govnih.gov Specifically, the introduction of a rigid indole-2-carbonyl unit as a P3 moiety significantly enhanced the inhibitory potency. nih.govnih.gov
The versatility of dipeptide scaffolds is further highlighted by their use in developing inhibitors for other proteases, such as the SARS-CoV-2 main protease (Mpro). tandfonline.com Peptidomimetic inhibitors often incorporate electrophilic "warheads" that covalently bind to the catalytic cysteine residue of the protease. tandfonline.com The dipeptide structure provides a framework for positioning these reactive groups and for modifications that enhance drug-like properties. tandfonline.com
Moreover, the principles of using peptide scaffolds can be extended to various protease families. For example, a 10-mer cyclic peptide has been used as a versatile scaffold to design inhibitors for serine proteases like urokinase and plasma kallikrein by modifying key residues that interact with the enzyme's active site. acs.org Similarly, phosphinic peptide derivatives based on a tetrapeptide sequence have shown potent inhibition of collagenases. mdpi.com
The following table summarizes examples of dipeptide-based protease inhibitors and their key features:
| Inhibitor Type | Target Protease | Key Structural Features | Reference |
| Dipeptide-type | SARS-CoV 3CLpro | Novel P3 scaffolds, indole-2-carbonyl unit | nih.govnih.gov |
| Peptidomimetic | SARS-CoV-2 Mpro | Electrophilic warheads (e.g., aldehydes, α-ketoamides) | tandfonline.com |
| Cyclic Peptide | Serine Proteases | Modified P1 and P2 residues for specificity | acs.org |
| Phosphinic Peptide | Collagenase | Phosphinic acid moiety replacing the scissile peptide bond | mdpi.com |
These examples underscore the potential of using Z-PHE-GLY-OH as a starting point for generating new and more effective protease inhibitors.
Design of Advanced Chemical Probes for Biological Research
The Z-PHE-GLY-OH molecule can also serve as a template for the creation of advanced chemical probes to investigate biological systems. These probes are essential tools for understanding complex cellular processes.
One promising area is the development of fluorescent probes. Self-assembling dipeptide-based nanoparticles have been shown to exhibit fluorescence, which can be used for cellular imaging. rsc.org For example, Boc-protected tyrosine-tryptophan dipeptides can form fluorescent nanoparticles when complexed with Zn(II), shifting their emission to the visible range and allowing for real-time monitoring of their cellular entry. rsc.org Similarly, attaching a benzothiazole (B30560) group to a dipeptide can enhance its fluorescence, creating self-assembled structures with potential for imaging applications. mdpi.com
Peptide-based fluorescent probes can be designed to detect specific biomolecules. beilstein-journals.orgbeilstein-journals.org By labeling a peptide receptor with an environmentally sensitive fluorophore, it is possible to directly monitor biomolecules in aqueous media and living cells. beilstein-journals.org For instance, probes have been developed to detect nucleoside triphosphates like ATP, with the fluorescence intensity of the probe increasing significantly in the presence of the target molecule. beilstein-journals.org
Activity-based probes (ABPs) represent another important class of chemical probes. ABPs are irreversible inhibitors that carry a reporter tag, allowing for the labeling and identification of active enzymes within a complex biological sample. acs.org Dipeptide structures can be incorporated into ABPs to target specific proteases. For example, ABPs with a P1 N-alkyl glycine (B1666218) and a biotin (B1667282) tag have been developed for the detection and profiling of serine proteases. nih.gov The design of these probes often starts from an optimal substrate sequence, to which a reactive electrophile and a reporter tag are attached. acs.org
The table below provides examples of dipeptide-based chemical probes:
| Probe Type | Application | Key Features | Reference |
| Fluorescent Nanoparticles | Cellular Imaging | Self-assembling dipeptides with intrinsic or enhanced fluorescence | rsc.orgmdpi.com |
| Fluorescent Probes | Biomolecule Detection | Peptide receptors labeled with environmentally sensitive fluorophores | beilstein-journals.orgbeilstein-journals.org |
| Activity-Based Probes | Enzyme Profiling | Dipeptide sequence for specificity, electrophilic warhead, and reporter tag | acs.orgnih.gov |
Future research could focus on creating Z-PHE-GLY-OH-derived probes with tailored specificities and reporting capabilities for a wide range of biological targets.
Elucidation of Specific Biochemical Pathways Modulated by Z-PHE-GLY-OH and its Derivatives
A crucial area for future investigation is the detailed elucidation of the specific biochemical pathways that are modulated by Z-PHE-GLY-OH and its derivatives. While the direct targets of many dipeptide derivatives are enzymes like proteases, their downstream effects on cellular signaling and metabolic pathways are often not fully understood.
High levels of phenylalanine and its metabolites, for instance, are known to affect various cellular processes, including amino acid transport, glucose metabolism, and neurotransmitter turnover. nih.gov Understanding how Z-PHE-GLY-OH and its analogs interact with and modulate these fundamental pathways is essential for predicting their physiological effects.
For example, some dipeptide derivatives may act as signaling molecules themselves or influence the activity of receptors. The Z-Phe-gly-NH2 derivative, for example, is suggested to interact with G protein-coupled receptors (GPCRs), which could trigger a cascade of intracellular signaling events. Investigating these interactions could reveal novel therapeutic targets.
Furthermore, the metabolic fate of Z-PHE-GLY-OH and its derivatives within the cell is an important aspect to consider. The stability of the peptide bonds and the protecting groups will determine the lifetime and localization of the compound, which in turn will influence its biological activity.
Future research in this area should employ a combination of biochemical assays, cell-based studies, and systems biology approaches to map the interactions of Z-PHE-GLY-OH derivatives within the cellular network. This will not only provide a deeper understanding of their mechanism of action but also guide the design of next-generation compounds with improved efficacy and specificity.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Z-PHE-GLY-OH to ensure purity and yield?
- Methodological Answer : Synthesis should follow strict stoichiometric control and purification steps. Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups during solid-phase peptide synthesis (SPPS) to minimize side reactions. Post-synthesis purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) is recommended. Characterization should include mass spectrometry (e.g., ESI-MS or MALDI-TOF) and NMR (¹H, ¹³C) to confirm identity and purity (>95%) .
Q. How should researchers characterize Z-PHE-GLY-OH using spectroscopic methods?
- Methodological Answer :
- NMR : Use deuterated DMSO or D₂O to analyze proton environments, focusing on the benzyl (Z-group) region (δ 7.2–7.4 ppm) and glycine methylene protons (δ 3.8–4.2 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (413.43 g/mol) with expected [M+H]⁺ at m/z 414.3.
- IR Spectroscopy : Peptide bond absorption (amide I band at ~1650 cm⁻¹) and Z-group aromatic C-H stretching (~3050 cm⁻¹) should be observed .
Q. What solvents and storage conditions are optimal for Z-PHE-GLY-OH in experimental settings?
- Methodological Answer : The compound is soluble in DMSO (up to 10 mM) and should be stored at -20°C in lyophilized form to prevent hydrolysis. For aqueous experiments, prepare fresh solutions in PBS (pH 7.4) and avoid prolonged exposure to temperatures >25°C. Conduct stability assays via HPLC at 0, 24, and 48 hours to monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for Z-PHE-GLY-OH across studies?
- Methodological Answer : Contradictions often arise from variations in pH, ionic strength, or solvent purity. Systematically replicate experiments under controlled conditions (e.g., fixed pH, standardized buffers). Use dynamic light scattering (DLS) to assess aggregation, and cross-validate with computational solubility predictions (e.g., using COSMO-RS models). Publish raw data and experimental parameters in open repositories (e.g., Figshare) to enable meta-analysis .
Q. What computational models are validated for studying Z-PHE-GLY-OH’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS force fields can model peptide-ligand interactions. Validate docking results (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC). For QSAR studies, use descriptors like logP, polar surface area, and H-bond donors/acceptors, and cross-check against databases like ChEMBL .
Q. How to design experiments to assess Z-PHE-GLY-OH’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffers spanning pH 2–9 (e.g., HCl-KCl for pH 2, Tris-HCl for pH 8–9). Incubate Z-PHE-GLY-OH (1 mM) at 37°C for 24 hours, then analyze degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition events. Compare with accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What strategies mitigate batch-to-batch variability in Z-PHE-GLY-OH synthesis for reproducibility?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor coupling efficiency (via Kaiser test) and deprotection times.
- Critical Quality Attributes (CQAs) : Enforce purity (>98%), endotoxin levels (<0.1 EU/mg), and residual solvent thresholds (e.g., DMF < 100 ppm).
- Documentation : Adhere to FAIR data principles by sharing synthetic protocols in platforms like Zenodo .
Data Management and Reproducibility
Q. How should researchers document Z-PHE-GLY-OH experimental data to meet journal reproducibility standards?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Main Text : Summarize key findings without duplicating supplementary data.
- Supplementary Information : Include raw NMR spectra, HPLC chromatograms, and MD simulation trajectories. Label files as "SI_1_NMR_Z-PHE-GLY-OH.pdf" for clarity.
- References : Cite primary literature for known compounds and provide synthetic details for novel derivatives .
Q. What frameworks assist in formulating hypothesis-driven research questions about Z-PHE-GLY-OH?
- Methodological Answer : Apply the PICO framework :
- Population : Target enzyme/receptor (e.g., angiotensin-converting enzyme).
- Intervention : Z-PHE-GLY-OH concentration/dosage.
- Comparison : Positive controls (e.g., captopril for ACE inhibition).
- Outcome : IC₅₀ values or binding affinity (Kd).
Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
